N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the phenyl ring, a chlorine atom at the 4-position, and a nitro group at the 3-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-chloro-3-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The bromination of the resulting 3-nitro-4-chlorobenzamide is performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Amidation: The final step involves the reaction of the brominated nitro compound with an appropriate amine to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-4-chloro-3-nitrobenzamide can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines under basic conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzamides with different nucleophiles.
Reduction: Formation of N-(2-bromophenyl)-4-chloro-3-aminobenzamide.
Oxidation: Formation of oxidized benzamide derivatives.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-4-chloro-3-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized benzamides.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It is also employed in the development of advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes, receptors, or DNA. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and selectivity towards these targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA: The compound can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-4-chloro-3-nitrobenzamide
- N-(2-fluorophenyl)-4-chloro-3-nitrobenzamide
- N-(2-iodophenyl)-4-chloro-3-nitrobenzamide
Comparison: N-(2-bromophenyl)-4-chloro-3-nitrobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different halogen substituents. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, and may also affect its pharmacokinetic properties in biological systems.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNULDICXHHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362414 | |
Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349619-73-4 | |
Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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